7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester under various conditions. The reaction can be optimized using different solvents, acids, and catalysts to achieve high yields and regioselectivity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions in supercritical carbon dioxide or organic solvents, often in the presence of Lewis acids such as zinc chloride, titanium dioxide, or silicon dioxide .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is used as a reactant for synthesizing various complexes, such as ruthenium(II)-Hmtpo complexes .
Biology: The compound has been investigated for its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity .
Medicine: In medicinal research, it has been studied for its pharmacological activity, including binding to HIV TAR RNA and its potential as an anticonvulsant .
Industry: In the industry, it is used as an additive to study the space charge layer in silver bromide microcrystals .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, as a dihydroorotate dehydrogenase inhibitor, it interferes with the enzyme’s activity, which is crucial for pyrimidine biosynthesis in malaria parasites . Additionally, its binding to HIV TAR RNA suggests a role in disrupting viral replication .
Comparison with Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness: 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its specific hydroxyl and methyl substitutions, which confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O2/c1-3-7-6-8-4(11)2-5(12)10(6)9-3/h2,12H,1H3,(H,7,8,9,11) |
InChI Key |
KOAFVBHDSPLAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
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